5-(2-Aminoethyl)-2-methoxyphenylamine

Description

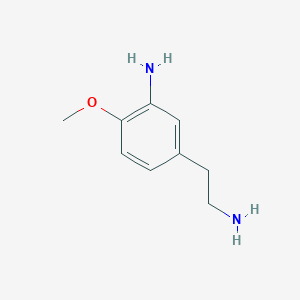

5-(2-Aminoethyl)-2-methoxyphenylamine is an aromatic amine derivative featuring a methoxy group at the 2-position and a 2-aminoethyl substituent at the 5-position of the benzene ring. Its molecular formula is C₉H₁₃N₂O, with a molecular weight of 165.22 g/mol (free base). This compound is structurally characterized by its aniline core, which differentiates it from phenol-based analogs (e.g., 4-(2-aminoethyl)-2-methoxyphenol). The aminoethyl group enhances hydrogen-bonding capacity, while the methoxy group contributes to lipophilicity.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-(2-aminoethyl)-2-methoxyaniline |

InChI |

InChI=1S/C9H14N2O/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5,10-11H2,1H3 |

InChI Key |

BVYRPJPHBGCYDC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(2-Aminoethyl)-2-methoxyphenol (CAS: 554-52-9)

- Structural Differences: Positional isomer (5- vs. 4-aminoethyl substitution) and phenol (-OH) vs. phenylamine (-NH₂) core.

- Physicochemical Properties :

- Functional Impact: The phenol group increases acidity (pKa ~10) compared to the aniline core (pKa ~5), altering solubility and reactivity. The aminoethyl group in both compounds enhances water solubility, but the phenol’s -OH allows stronger hydrogen bonding.

5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7)

- Structural Differences: Phenoxy (-OPh) substituent at the 2-position vs. aminoethyl group.

- Physicochemical Properties: Molecular weight: 229.27 g/mol . Lipophilicity: Higher logP due to the bulky phenoxy group.

AAZ Ligand Fragment: 5-(Ethylsulfonyl)-2-methoxyphenylamine

- Structural Differences: Ethylsulfonyl (-SO₂Et) vs. aminoethyl (-CH₂CH₂NH₂) substituent.

- Functional Impact: The ethylsulfonyl group is strongly electron-withdrawing, enhancing binding affinity to kinase active sites (e.g., VEGFR2 TK inhibition) . In contrast, the aminoethyl group may facilitate hydrogen bonding but lacks sulfonyl’s charge characteristics.

Triazole Derivatives with Aminoethyl Substituents

- Structural Differences: Triazole core vs. benzene ring; S/N-substituted aminoethyl groups.

- Biological Activity: Adamantyl-bearing triazoles with aminoethyl groups (e.g., compounds 9a–d, 10a–d) show potent antimicrobial activity against Candida albicans and Gram-positive bacteria . The target compound’s simpler structure may lack this broad-spectrum activity but could retain selective efficacy.

Cyclam Derivatives with Aminophenyl Groups

- Structural Differences : Macrocyclic cyclam core vs. linear aromatic amine.

- Biological Activity: Monosubstituted cyclams with aminophenyl groups exhibit anti-HIV-1 activity . The target compound’s smaller size limits macrocycle-mediated interactions but may allow better tissue penetration.

Data Table: Key Comparative Properties

Research Findings and Implications

- Lipophilicity: The aminoethyl group in the target compound balances hydrophilicity and lipophilicity, offering advantages over highly lipophilic analogs (e.g., phenoxy derivatives) in drug design .

- Safety: Aniline derivatives generally pose higher toxicity risks than phenols due to metabolic activation, but the absence of specific data for the target compound warrants caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.